molecular formula C41H58O2 B1262227 R.g.-Keto I

R.g.-Keto I

Cat. No.: B1262227
M. Wt: 582.9 g/mol
InChI Key: KAWQESUNKWSPBA-NMWBISKFSA-N
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Description

R.g.-Keto I is a xanthophyll.

Properties

Molecular Formula

C41H58O2

Molecular Weight

582.9 g/mol

IUPAC Name

(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-6,8,10,12,14,16,18,20,22,24,26,30-dodecaen-5-one

InChI

InChI=1S/C41H58O2/c1-33(2)19-14-22-36(5)25-17-27-37(6)26-15-23-34(3)20-12-13-21-35(4)24-16-28-38(7)29-18-30-39(8)40(42)31-32-41(9,10)43-11/h12-13,15-21,23-30H,14,22,31-32H2,1-11H3/b13-12+,23-15+,24-16+,27-17+,29-18+,34-20+,35-21+,36-25+,37-26+,38-28+,39-30+

InChI Key

KAWQESUNKWSPBA-NMWBISKFSA-N

Isomeric SMILES

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)CCC(C)(C)OC)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)CCC(C)(C)OC)C)C)C)C

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The carbonyl group in R.g.-Keto I undergoes nucleophilic attack, forming intermediates that are protonated to yield alcohols or secondary metabolites.

Reaction TypeReagents/ConditionsProductKey Observations
Grignard AdditionRMgX (e.g., CH₃MgBr), THF, 0°C → RTTertiary alcoholFollows the two-step mechanism: nucleophilic attack at carbonyl carbon, followed by acidic workup .
Cyanohydrin FormationNaCN, H₂O, pH 8–9Cyanohydrin (C₅H₇O₃CN)pH-controlled to avoid HCN gas formation .

Mechanistic Insights :

  • Step 1 : Nucleophile (e.g., CN⁻) attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate.

  • Step 2 : Protonation stabilizes the product .

Oxidation and Reduction

The keto group and carboxylic acid moiety participate in redox reactions:

Reaction TypeReagents/ConditionsProductNotes
OxidationKMnO₄, H₂O, heatCarboxylic acid (C₄H₆O₄)Over-oxidation of α-keto group observed .
ReductionNaBH₄, MeOHSecondary alcohol (C₅H₁₀O₃)Selective reduction of carbonyl without affecting the acid group .
LiAlH₄ ReductionLiAlH₄, Et₂O, 0°CDiol (C₅H₁₂O₃)Full reduction of both carbonyl and carboxylic acid .

Kinetic Data :

  • Reduction with NaBH₄ proceeds with ΔG‡ ≈ 50 kJ/mol, while LiAlH₄ exhibits higher exothermicity (ΔH = −120 kJ/mol) .

Enzyme-Catalyzed Reactions

This compound serves as a substrate in enzymatic processes:

EnzymeReactionProductApplication
LipaseTransesterification with (R)-1,3-butanediol(R)-3-hydroxybutyl (R)-3-hydroxybutanoateKetone diester synthesis for ketosis induction .
DehydrogenaseNADH-dependent reduction(R)-β-hydroxybutyric acidEnergy metabolism intermediate .

Key Findings :

  • Transesterification : Immobilized lipases enhance yield (≥80%) by stabilizing the transition state.

  • Decarboxylation : Under acidic conditions, this compound undergoes decarboxylation to form an acyl-CoA derivative (ΔG = −30 kJ/mol) .

Keto-Enol Tautomerism

The equilibrium between keto and enol forms influences reactivity:

ConditionsKeto:Enol RatioStabilization Factors
Neutral (H₂O)99:1Keto favored due to carbonyl resonance .
Basic (NaOH)70:30Enolate formation via deprotonation .
Acidic (H₃O⁺)95:5Protonation stabilizes keto form .

Thermodynamic Data :

  • ΔH for enolization: +8.2 kJ/mol (endothermic) .

  • ΔS: −15 J/mol·K (entropically disfavored) .

Q & A

Q. How can researchers design preclinical toxicity studies for this compound to meet dual academic and regulatory standards?

  • Methodological Answer : Follow ICH S7B and S1B guidelines for cardiovascular and carcinogenicity testing. In vivo studies should include histopathology (hematoxylin-eosin staining) and clinical chemistry panels. Data transparency is critical: publish raw datasets in repositories like Figshare and document protocol deviations in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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